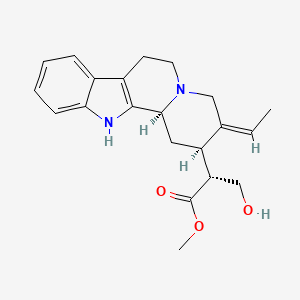

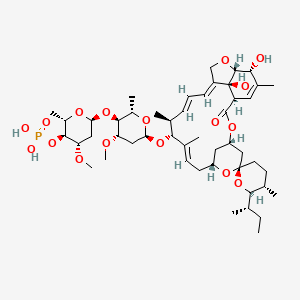

Semidehydroascorbic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

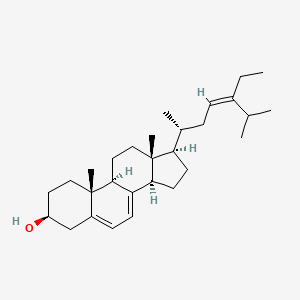

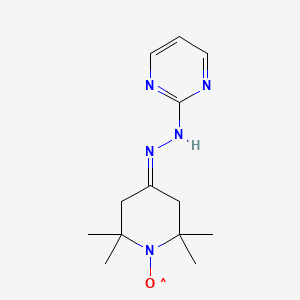

Monodehydro-L-ascorbic acid is an organic radical. It has a role as a mouse metabolite. It derives from a L-isoascorbic acid. It is a conjugate acid of a monodehydro-L-ascorbate(1-).

Wissenschaftliche Forschungsanwendungen

Solubility Measurement in Supercritical Carbon Dioxide

A study by Wang and Lee (2014) focused on measuring the solubility of antioxidants, including d-isoascorbic acid and calcium l-ascorbate dihydrate, in supercritical carbon dioxide. This research is significant for understanding the behavior of these antioxidants under different conditions, which could have implications for their use in various industries (Wang & Lee, 2014).

Glycation and Neurite Outgrowth Interference

Scheffler et al. (2019) investigated the effects of ascorbic acid and dehydroascorbic acid-induced glycation on PC12 cells, a model for neuronal plasticity. They found that both compounds lead to protein glycation and interfere with neurite outgrowth, suggesting potential implications in age-related diseases and neuronal development (Scheffler et al., 2019).

Ascorbic Acid Oxidation Mechanism

Research by Njus et al. (2001) presented a model for the redox reactions between metalloproteins and specific organic substrates, focusing on the reaction between ascorbic acid and cytochrome b(561), which involves semidehydroascorbic acid. This study contributes to a better understanding of the biochemical interactions of ascorbic acid and its oxidized forms (Njus et al., 2001).

Potential Anti-Cancer Properties

Toohey (2008) explored the potential of dehydroascorbic acid as an anti-cancer agent. The study highlighted the ability of dehydroascorbic acid to react with homocysteine thiolactone, converting it into a toxic compound that may selectively target cancer cells (Toohey, 2008).

Environmental Applications in Fenton-like Oxidation

Bolobajev, Trapido, and Goi (2015) demonstrated the improvement in the iron activation ability of alachlor Fenton-like oxidation by ascorbic acid. The study highlights the role of ascorbic acid in enhancing the degradation of contaminants, which is relevant for environmental remediation and wastewater treatment (Bolobajev, Trapido, & Goi, 2015).

Role in Cytochrome b561 Function

Kipp, Kelley, and Njus (2001) identified an essential histidine residue in the ascorbate-binding site of cytochrome b561, showing its role in mediating the equilibration of the ascorbate/semidehydroascorbate redox couple across membranes of secretory vesicles. This research is crucial for understanding cellular redox processes and the functioning of cytochrome b561 (Kipp, Kelley, & Njus, 2001).

Antioxidant Power in Exercise

Yimcharoen et al. (2019) studied the effects of ascorbic acid supplementation on oxidative stress markers in healthy women following exercise. This research helps to understand the role of ascorbic acid in managing oxidative stress and muscle damage during physical activity (Yimcharoen et al., 2019).

Eigenschaften

Molekularformel |

C6H7O6 |

|---|---|

Molekulargewicht |

175.12 g/mol |

InChI |

InChI=1S/C6H7O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8,10H,1H2/t2-,5+/m0/s1 |

InChI-Schlüssel |

LHFJOBMTAJJOTB-JLAZNSOCSA-N |

Isomerische SMILES |

C([C@@H]([C@@H]1C(=O)C(=C(O1)[O])O)O)O |

Kanonische SMILES |

C(C(C1C(=O)C(=C(O1)[O])O)O)O |

Synonyme |

ascorbyl radical monodehydroascorbate monodehydroascorbic acid semidehydroascorbate semidehydroascorbic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)

![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)